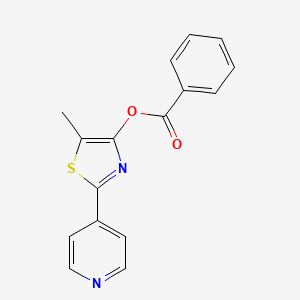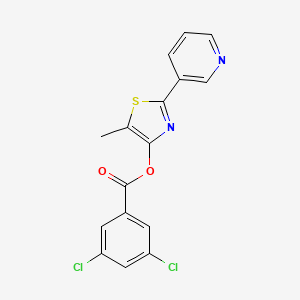![molecular formula C21H23FN6O B3127085 1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-14-4](/img/structure/B3127085.png)
1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide
Overview
Description
1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl and methyl groups: These groups are introduced through substitution reactions.
Attachment of the piperazine moiety: This step involves the reaction of the triazole intermediate with 4-methylpiperazine under suitable conditions.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide include other triazole derivatives such as:
- Pyridazine (1,2-diazine)
- Pyrimidine (1,3-diazine)
- Pyrazine (1,4-diazine)
These compounds share structural similarities but differ in their specific substituents and biological activities
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-15-23-20(25-28(15)17-9-7-16(22)8-10-17)21(29)24-18-5-3-4-6-19(18)27-13-11-26(2)12-14-27/h3-10H,11-14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVOIYITWWOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone](/img/structure/B3127005.png)
![N'-[[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy]amino]carbonyl]-N,N-dimethylmethanimidamide](/img/structure/B3127011.png)
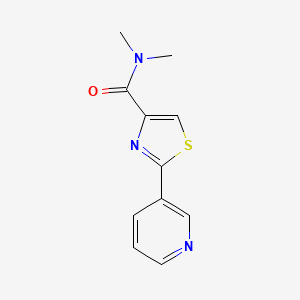
![2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3127019.png)
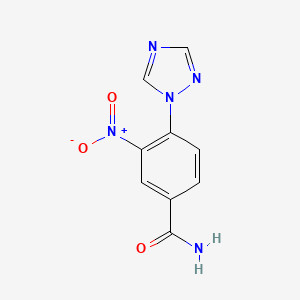
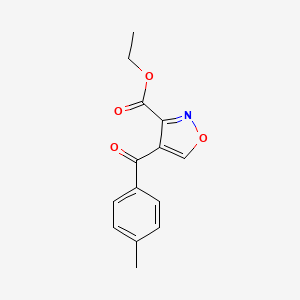
![N'-[2-(2-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B3127050.png)
![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide](/img/structure/B3127060.png)
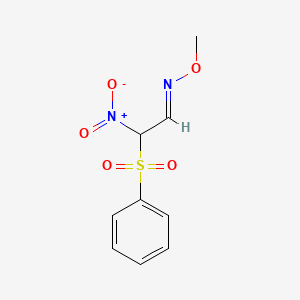
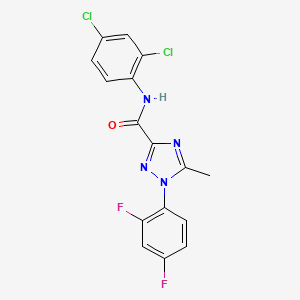
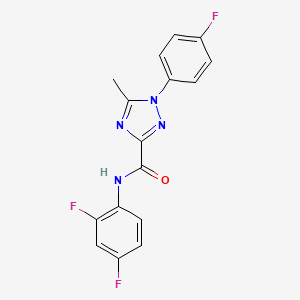
![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3127097.png)
